molecular formula C8H15NO3S B2915521 (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol CAS No. 2165783-77-5

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

Cat. No. B2915521
CAS RN: 2165783-77-5
M. Wt: 205.27
InChI Key: AWVQGXRYOLGULJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol, also known as DTTO, is a chiral thiolane derivative that has gained significant interest in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Electropolymerization and Conducting Polymers

Compounds related to pyrrolidine derivatives are utilized in the synthesis of conducting polymers. For example, derivatized bis(pyrrol-2-yl) arylenes have been synthesized and show low oxidation potentials, leading to stable, electrically conducting polymers. These findings underline the potential of pyrrolidine derivatives in creating advanced materials for electronic applications G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996.

Synthesis of Pyrrolidines

Research into the synthesis of pyrrolidines from aziridin-1-ols using sulfoxonium ylide highlights the efficiency and stereochemical fidelity of these processes. This underscores the utility of pyrrolidine derivatives in synthesizing complex, biologically relevant molecules with potential applications in drug development and other areas of chemistry J. Schomaker, S. Bhattacharjee, Jun Yan, B. Borhan, 2007.

Organocatalysis

Pyrrolidine derivatives serve as effective organocatalysts in various chemical reactions, such as asymmetric Michael additions, offering high yield and excellent enantioselectivities. This indicates the role of such compounds in facilitating selective chemical transformations, important in pharmaceutical synthesis and materials science Cui Yan-fang, 2008.

Intercalating Nucleic Acids

Pyrrolidine derivatives are utilized in the synthesis of intercalating nucleic acids (INAs), which have applications in gene regulation and molecular biology. These compounds can influence the stability of DNA and RNA duplexes, demonstrating their potential in biotechnological and therapeutic applications V. Filichev, E. Pedersen, 2003.

Water Oxidation Catalysis

Certain pyrrolidine derivatives, when included in dinuclear complexes, show significant activity as catalysts for water oxidation. This is crucial for developing sustainable energy solutions, such as water-splitting technologies that generate hydrogen fuel R. Zong, R. Thummel, 2005.

properties

IUPAC Name

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVQGXRYOLGULJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CS(=O)(=O)C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

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